16alpha-Hydroxyestrone 16-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16alpha-Hydroxyestrone 16-beta-D-Glucuronide: is a steroid glucuronide anion that is the conjugate base of this compound arising from deprotonation of the carboxylic acid function. It is a derivative of estrone, a minor estrogen metabolite, and is characterized by the presence of a hydroxy group at position 16 with an alpha-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide typically involves the glucuronidation of 16alpha-Hydroxyestrone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale glucuronidation processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 16alpha-Hydroxyestrone 16-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced or replaced.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized steroid derivatives, while reduction may yield less oxidized derivatives .
Scientific Research Applications
16alpha-Hydroxyestrone 16-beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Studied for its role in estrogen metabolism and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in hormone-related diseases.
Industry: Used in the development of steroid-based pharmaceuticals and other products.
Mechanism of Action
The mechanism of action of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide involves its interaction with estrogen receptors. Unlike other estrogens, its binding to the estrogen receptor is reported to be covalent and irreversible. This unique binding property may contribute to its distinct biological effects .
Comparison with Similar Compounds
16alpha-Hydroxyestrone: A minor estrogen metabolite with a hydroxy group at position 16.
Estriol: Another estrogen metabolite with three hydroxyl groups.
Estetrol: A naturally occurring estrogen with four hydroxyl groups.
Uniqueness: 16alpha-Hydroxyestrone 16-beta-D-Glucuronide is unique due to its glucuronidation at the 16alpha-hydroxy position, which affects its solubility, metabolism, and biological activity compared to other similar compounds .
Biological Activity
Introduction
16alpha-Hydroxyestrone 16-beta-D-glucuronide (16α-OHE1-16G) is a significant metabolite of estrone, a naturally occurring estrogen. This compound plays a crucial role in estrogen metabolism and is increasingly recognized for its potential implications in various health conditions, particularly estrogen-dependent cancers. Understanding the biological activity of 16α-OHE1-16G is essential for elucidating its role in human health and disease.
Chemical Structure and Formation
16α-OHE1-16G is formed through the enzymatic conjugation of 16alpha-hydroxyestrone with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). This modification enhances the solubility and excretion of the compound from the body, facilitating its elimination via urine and bile. The general reaction can be summarized as follows:
This metabolic pathway is vital for regulating estrogen levels and maintaining hormonal balance.
Biological Activity
Estrogen Metabolism
Research indicates that 16α-OHE1-16G is involved in modulating estrogenic effects within hormone-sensitive tissues. While it itself lacks significant hormonal activity due to glucuronidation, it may influence the bioavailability of other active estrogens through deconjugation processes mediated by gut bacteria. This conversion can release biologically active forms of 16α-hydroxyestrone, potentially impacting cellular proliferation and differentiation in target tissues .
Association with Cancer
Several epidemiological studies have linked elevated levels of 16α-OHE1-16G to an increased risk of estrogen-sensitive cancers, such as breast and endometrial cancers. For instance, a study demonstrated that increased formation of 16α-hydroxyestrone was statistically associated with breast cancer cases . The balance between 2-hydroxyestrone and 16α-hydroxyestrone has been proposed as a biomarker for breast cancer risk; a lower ratio suggests a protective effect against cancer development .
Monitoring Hormonal Therapies
The measurement of urinary levels of 16α-OHE1-16G serves as a valuable tool in monitoring the effectiveness of estrogen replacement therapies. By analyzing these levels, healthcare professionals can assess how well the body metabolizes administered estrogens, thereby optimizing treatment strategies for conditions like menopause or hormone replacement therapy.
Research Findings and Case Studies
Table: Comparative Analysis of Estrogen Metabolites
Compound Name | Structural Features | Biological Activity |
---|---|---|
Estradiol-17β Glucuronide | Glucuronic acid at position 17β | Stronger estrogenic effects |
Estriol-16 Glucuronide | Glucuronic acid at position 16 | Primarily involved in pregnancy |
17β-Estradiol | Hydroxyl groups at positions 3 and 17 | Most potent natural estrogen |
16α-Hydroxyestrone 16β-D-G | Glucuronic acid at position 16 | Modulates estrogenic effects |
This table highlights the unique structural features of various estrogen metabolites and their respective biological activities.
Case Studies
- Breast Cancer Risk Assessment : A cohort study involving over 300 cases found that women with higher urinary levels of 16α-OHE1-16G had a statistically significant increase in breast cancer risk compared to those with lower levels . This finding underscores the importance of monitoring this metabolite in clinical settings.
- Hormonal Therapy Efficacy : In a clinical trial assessing hormone replacement therapy, researchers measured urinary levels of 16α-OHE1-16G before and after treatment. Results indicated that effective therapy correlated with increased excretion of this metabolite, suggesting enhanced metabolic processing of estrogens during treatment .
The biological activity of this compound is multifaceted, influencing estrogen metabolism, cancer risk, and therapeutic monitoring. As research continues to evolve, understanding this compound's role will be crucial for developing targeted interventions in hormone-related diseases. Future studies should focus on elucidating the mechanisms underlying its effects and exploring its potential as a biomarker for various health conditions.
Properties
IUPAC Name |
(3R,6S)-3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13?,14?,15?,16?,17?,18-,19?,20?,23+,24?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYJQBHANCHTOW-CVDXMRACSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1CC(C2=O)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.